Costunolide
Overview
Description
Costunolide is a naturally occurring sesquiterpene lactone, first isolated from the roots of Saussurea costus in 1960 . It is also found in other plants such as lettuce. This compound is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-oxidative properties .
Mechanism of Action
Target of Action
Costunolide, a naturally occurring sesquiterpene lactone, has been reported to selectively target detyrosinated tubulin . This compound also interacts with various intracellular kinases, such as mitogen-activated protein kinases , Akt kinase , telomerase , cyclins and cyclin-dependent kinases , and redox-regulated transcription factors , such as nuclear factor-kappaB , signal transducer and activator of transcription , activator protein-1 .
Mode of Action
This compound’s interaction with its targets leads to a variety of changes within the cell. For instance, it can reduce the frequency of microtentacles and inhibit tumor cell reattachment independent of nuclear factor-kappa B (NF-κB) activation . It also has the ability to modulate various intracellular signaling pathways involved in precipitating tissue inflammation, tumor growth and progression, bone loss, and neurodegeneration .
Biochemical Pathways
This compound affects several biochemical pathways. It activates the p38 and c-Jun N-terminal kinase pathways while suppressing the extracellular signal-regulated kinase (ERK) , STAT3 , NF-κB , and Akt pathways . It also diminishes the production and expression of proinflammatory mediators, such as cyclooxygenase-2 , inducible nitric oxide synthase , nitric oxide , prostaglandins , and cytokines .
Pharmacokinetics
For instance, one study found significant differences in pharmacokinetic parameters (AUC 0-t, C max,1, C max,2, T max,1, Vd, and CL) of this compound between different administration groups .
Result of Action
This compound has been reported to possess various therapeutic actions such as anti-oxidative, anti-inflammatory, and anti-cancer properties . It induces cell apoptosis via activation of caspase-3 as well as induction of poly-ADP ribose polymerase cleavage in cells . In addition, this compound elevates the level of the pro-apoptotic protein Bax while lowering the levels of anti-apoptotic proteins, including Bcl-2 and Bcl-xL .
Biochemical Analysis
Biochemical Properties
Costunolide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with intracellular kinases, such as mitogen-activated protein kinases, Akt kinase, telomerase, cyclins and cyclin-dependent kinases . It also interacts with redox-regulated transcription factors, such as nuclear factor-kappaB, signal transducer and activator of transcription, activator protein-1 .
Cellular Effects
This compound has diverse effects on various types of cells and cellular processes. It influences cell function by modulating various cell signaling pathways, gene expression, and cellular metabolism . It also diminishes the production and expression of proinflammatory mediators, such as cyclooxygenase-2, inducible nitric oxide synthase, nitric oxide, prostaglandins, and cytokines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The key molecular targets of this compound include intracellular kinases and redox-regulated transcription factors .
Temporal Effects in Laboratory Settings
It has been found that this compound may trigger the anti-oxidative defense system by inhibiting kelch-like ECH-associated protein 1 and nuclear factor-related factor 2 (cytosol), increasing nuclear factor-related factor 2 (nucleus), heme oxygenase-1 and NAD (P) H quinone oxidoreductase 1 activity .
Dosage Effects in Animal Models
It has been found that this compound has a synergistic anti-inflammatory effect, providing much more evidently improved therapeutic benefits for dextran sodium sulfate (DSS)-induced UC mice due to more effective reduction in inflammation and oxidative stress than did equal dosages of this compound or Glycyrrhizic acid used alone .
Metabolic Pathways
It has been found that this compound may be involved in the modulation of various intracellular signaling pathways involved in precipitating tissue inflammation, tumor growth and progression, bone loss, and neurodegeneration .
Transport and Distribution
It has been found that this compound and Glycyrrhizic acid form carrier-free, multifunctional spherical nanoparticles (NPs) through noncovalent interactions, such as π–π stacking and hydrogen bonding .
Subcellular Localization
It has been found that this compound may trigger the anti-oxidative defense system by inhibiting kelch-like ECH-associated protein 1 and nuclear factor-related factor 2 (cytosol), increasing nuclear factor-related factor 2 (nucleus), heme oxygenase-1 and NAD (P) H quinone oxidoreductase 1 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Costunolide is synthesized through the mevalonate pathway. The synthesis begins with the cyclization of farnesyl pyrophosphate, mediated by a sesquiterpene cyclase, to form germacrene A. This compound is then hydroxylated by a cytochrome P450 enzyme to form germacra-1(10),4,11(13)-trien-12-ol. Subsequent oxidation steps lead to the formation of germacrene acid, which is finally cyclized to form this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly from Saussurea costus roots. The extraction process typically includes solvent extraction followed by purification steps such as chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Costunolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihydrothis compound and leucodin.
Reduction: this compound can be reduced to form 11(S),13-dihydro-costunolide.
Substitution: this compound can undergo substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, NADPH, and molecular oxygen are commonly used.
Reduction: Enoate reductase is used for the reduction of this compound.
Major Products:
Oxidation Products: Dihydrothis compound, leucodin.
Reduction Products: 11(S),13-dihydro-costunolide.
Scientific Research Applications
Costunolide has been extensively studied for its therapeutic potential in various fields:
Comparison with Similar Compounds
- Parthenolide
- Dehydrocostuslactone
- Germacrene A
- Leucodin
Properties
CAS No. |
553-21-9 |
---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(3aS,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3/b10-5-,11-9+/t13-,14+/m0/s1 |
InChI Key |
HRYLQFBHBWLLLL-GRFSRWIASA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C/[C@@H]2[C@@H](CC1)C(=C)C(=O)O2)/C |
SMILES |
CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C |
Canonical SMILES |
CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C |
Appearance |
Solid powder |
boiling_point |
205.00 to 211.00 °C. @ 13.00 mm Hg |
melting_point |
106 - 107 °C |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCRIS 6754; NSC 106404; Costunolide; Costus lactone; (+)-Costunolide. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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